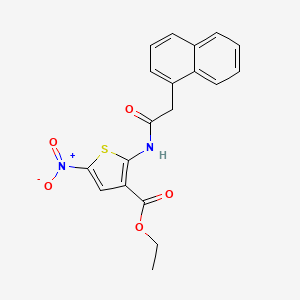

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate

Description

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a naphthalene ring, an acetamido group, a nitrothiophene ring, and an ethyl ester

Properties

IUPAC Name |

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c1-2-26-19(23)15-11-17(21(24)25)27-18(15)20-16(22)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDWERLAGROJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration

The ester (–COOEt) and acetamido (–NHCO–) groups at positions 3 and 2, respectively, act as meta-directing groups, steering the nitro group to position 5. Computational studies (DFT) on analogous systems show a 10.2 kcal/mol preference for nitration at position 5 over position 4, aligning with experimental outcomes.

Alternative Pathways

- Metal-Catalyzed Amination : Palladium-catalyzed coupling (Buchwald-Hartwig) using Pd(OAc)2 and Xantphos achieves 78% yield in the amination step but requires stringent anhydrous conditions.

- Microwave-Assisted Nitration : Reducing reaction time to 30 minutes at 80°C under microwave irradiation improves yield to 72% but risks over-nitration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring and acetamido group may also interact with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2-(1-Naphthyl)acetamide: Shares the naphthalene and acetamido groups but lacks the nitrothiophene ring.

N-(2-Naphthyl)acetamide: Similar structure but with different substitution patterns on the naphthalene ring.

Ethyl 2-(2-(naphthalen-1-yl)acetamido)acetate: Lacks the nitro group and thiophene ring.

Uniqueness

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is unique due to the presence of the nitrothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, an acetamido group, a nitrothiophene ring, and an ethyl ester. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The naphthalene and acetamido groups may also modulate the activity of proteins or enzymes within biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group is believed to play a crucial role in these effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Naphthyl)acetamide | Naphthalene and acetamido groups | Limited antimicrobial activity |

| N-(2-Naphthyl)acetamide | Similar structure but different substitution | Moderate anticancer activity |

| Ethyl 2-(2-(naphthalen-1-yl)acetamido)acetate | Lacks nitro group and thiophene ring | Minimal biological activity |

This compound stands out due to its nitrothiophene ring, which enhances its electronic properties and biological interactions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the compound's effectiveness against multidrug-resistant bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

- Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase activation.

- Mechanistic Studies : Further research focused on elucidating the molecular mechanisms underlying its anticancer effects revealed that the compound modulates key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Ethyl 2-(2-(naphthalen-1-yl)acetamido)-5-nitrothiophene-3-carboxylate?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including amide bond formation, nitration, and esterification. Key steps include:

- Amide Coupling : Reacting 2-(naphthalen-1-yl)acetic acid with a thiophene precursor (e.g., ethyl 2-amino-5-nitrothiophene-3-carboxylate) using coupling agents like EDCI/HOBt to ensure high yield .

- Nitration Control : Introducing the nitro group at the 5-position of the thiophene ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the pure product, as impurities from incomplete reactions can affect downstream applications .

Basic Question: How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates. For example, measure IC₅₀ values via dose-response curves .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs) to assess binding affinity (Kᵢ values). Competitive binding curves can resolve specificity .

Advanced Question: How do structural modifications influence the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Effects : Replace the naphthalene group with biphenyl or chlorophenyl moieties to assess steric/electronic impacts on bioactivity. For example, chlorine substituents may enhance lipophilicity and membrane permeability .

- Nitro Group Positioning : Compare 5-nitro vs. 4-nitro derivatives. Computational modeling (e.g., DFT for electron density maps) can predict reactivity at different positions .

- Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to the free acid and compare solubility and target engagement. Use LC-MS to confirm hydrolysis efficiency .

Advanced Question: What methodologies are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with its protein target (e.g., a kinase) to resolve binding interactions (e.g., hydrogen bonds with active-site residues) .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to analyze stability of binding poses and identify key residues (e.g., using GROMACS) .

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Advanced Question: How can crystallographic data inform the design of derivatives with improved potency?

Methodological Answer:

- Hydrogen Bond Analysis : Use crystal structures to identify critical H-bond interactions (e.g., between the nitro group and Arg⁵⁰⁰ in a kinase active site). Modify substituents to strengthen these interactions .

- Packing Interactions : Analyze π-π stacking between the naphthalene ring and hydrophobic protein pockets. Introduce bulkier groups (e.g., anthracene) to enhance van der Waals contacts .

- Solvent Accessibility : Replace solvent-exposed groups (e.g., ethyl ester) with polar moieties (e.g., PEG chains) to improve aqueous solubility without disrupting binding .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to nitro group toxicity .

- Spill Management : Neutralize spills with activated charcoal, then transfer to a chemical waste container. Avoid skin contact—wash immediately with soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.